S-Adenosyl-DL-methionine
Overview
Description
S-Adenosylmethionine (SAM), also known as AdoMet, is a biological sulfonium compound that plays a crucial role as a methyl-group donor in various reactions catalyzed by methyltransferases . It is involved in the synthesis of several compounds, including cyclopropyl fatty acids, 7,8-diaminoperlagonic acid (a precursor of biotin), epoxyqueuosine (a modified nucleoside in tRNAs), and aminopropyl groups (for the synthesis of ethylene and polyamines) . SAM is synthesized from ATP and L-methionine by S-adenosylmethionine synthetase (MAT) .
Synthesis Analysis
The synthesis of SAM is regulated by selective N6-adenosine methylation and mRNA degradation involving the enzyme METTL16 and the m6A reader YTHDC1 . MAT2A, the gene encoding a ubiquitous mammalian methionine adenosyltransferase isozyme, is upregulated in response to SAM depletion, ensuring appropriate intracellular levels of SAM . The synthesis process is a two-step reaction catalyzed by MAT, which produces SAM, pyrophosphate (PPi), and orthophosphate (Pi) .
Molecular Structure Analysis
The molecular structure of SAM synthetase has been elucidated through crystallography, revealing that the enzyme consists of four identical subunits forming a tetrameric structure . Each subunit is composed of three domains with pseudo-3-fold symmetry, and the active sites are located between the subunits . The enzyme's structure is highly conserved across different organisms, indicating a universal mechanism for SAM synthesis .
Chemical Reactions Analysis
SAM is involved in a variety of chemical reactions due to the electrophilic character of the carbon centers adjacent to the positively charged sulfur atom . It can also act as a source of 5'-deoxyadenosyl radicals upon one-electron reduction, initiating metabolic reactions and biosynthetic pathways through hydrogen-atom abstraction . The enzyme MAT also exhibits tripolyphosphatase activity, which is stimulated by SAM .
Physical and Chemical Properties Analysis
SAM synthetase from human lymphocytes has been characterized, revealing a molecular weight of 185,000 and a subunit composition that includes polypeptide chains of different molecular weights . The enzyme requires free Mg2+ as an activator and exhibits linear kinetics with respect to substrate dependency and product inhibition . The crystal structure of MAT from Escherichia coli has shown that the enzyme hydrolyzes ATP to ADP and Pi, with the products found at the active site along with essential metal ions (K+ and Mg2+) .
Scientific Research Applications
Molecular and Biochemical Roles
S-Adenosyl-L-methionine (SAMe) plays a pivotal role in cellular biochemistry, acting as a precursor in methylation, aminopropylation, and transsulfuration pathways. Its diverse roles in cellular metabolism have laid the groundwork for clinical studies across various fields, such as depression, dementia, vacuolar myelopathy, liver disease, and osteoarthritis (Bottiglieri, 2002).
Production and Optimization
Efficient SAM production has been a focus, particularly using Saccharomyces cerevisiae and metabolic engineering. This includes using dl-methionine as a substrate, optimizing concentration for higher yields, and scaling up the process for industrial applications (Ren et al., 2017). Another study enhanced SAM production by genetically modifying S. cerevisiae to increase the utilization efficiency of dl-methionine (Liu et al., 2019).
Novel Applications and Therapeutic Potential
Technological advancements in the synthesis and utilization of AdoMet analogs have expanded its applications in epigenetics, proteomics, and natural product diversification (Huber et al., 2016). In liver disease, SAMe's role as a methyl donor and precursor for glutathione synthesis has been explored, although clinical utility in specific disease states remains to be firmly established (Anstee & Day, 2012).
Biotechnological Applications
SAM-dependent methyltransferases are highly versatile in biocatalysis, biosynthesis, and other biotechnological applications. Their structural diversity and flexibility have significant implications for industrial processes and disease treatments (Struck et al., 2012). Another aspect of SAM is its involvement in transmethylation pathways in neuropsychiatric diseases, highlighting its potential in therapeutic applications across different life stages (Gao et al., 2018).
Engineering and Optimization for Industrial Use
Strategies in metabolic engineering and bioprocess optimization have been employed to enhance SAM biosynthesis in microbial strains for industrial applications. This includes genetic manipulation of methionine adenosyltransferase and optimization of feeding modes for substrates like methanol and L-methionine (Hu et al., 2012).
Diverse Structural and Catalytic Roles
SAM-dependent methyltransferases, with varied structural folds, are involved in numerous biological functions, demonstrating the structural and catalytic flexibility of SAM in biological systems (Schubert et al., 2003).
properties
IUPAC Name |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-YDBXVIPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169160 | |
Record name | S-Adenosyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Adenosyl-DL-methionine | |
CAS RN |
17176-17-9 | |
Record name | Ademetionine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-DL-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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